molecular formula C10H13NO2 B13662602 2-Amino-5-isopropoxybenzaldehyde

2-Amino-5-isopropoxybenzaldehyde

Cat. No.: B13662602
M. Wt: 179.22 g/mol
InChI Key: CFKRNSOAWONHNB-UHFFFAOYSA-N
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Description

2-Amino-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group at the second position and an isopropoxy group at the fifth position on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-isopropoxybenzaldehyde typically involves the reaction of 2-nitro-5-isopropoxybenzaldehyde with reducing agents. One common method includes the use of iron powder and hydrochloric acid in ethanol, followed by the addition of bromine to achieve the desired product . Another method involves the catalytic hydrogenation of 2-nitro-5-isopropoxybenzaldehyde using palladium on carbon as a catalyst .

Industrial Production Methods

For industrial-scale production, the use of metal catalysts such as palladium-charcoal and skeletal nickel is preferred due to their efficiency and ability to produce high-purity products. The process involves hydrogenation reduction followed by crystallization using solvents like methanol, ethanol, acetone, chloroform, and dichloroethane .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, β-amino-carbonyl compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-isopropoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid . This mechanism is similar to that of other aminosalicylate drugs used in the treatment of bacterial infections.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-iodobenzoic acid
  • 2-Amino-3,5-dibromobenzaldehyde
  • 2-Amino-1H-benzimidazol-5-ol

Uniqueness

2-Amino-5-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H13NO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,11H2,1-2H3

InChI Key

CFKRNSOAWONHNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)C=O

Origin of Product

United States

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